molecular formula C18H14N2O2S B2611580 (2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile CAS No. 423735-18-6

(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile

Cat. No.: B2611580
CAS No.: 423735-18-6
M. Wt: 322.38
InChI Key: IEPYCUYWYQJKQJ-ZROIWOOFSA-N
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Description

(2Z)-2-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a thiazole core substituted with a 3-methoxyphenyl group at the 4-position and a (5-methylfuran-2-yl) moiety conjugated via a Z-configured double bond. Its structural rigidity and planar geometry facilitate π-π interactions, which influence molecular packing and optoelectronic behavior .

Properties

IUPAC Name

(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-12-6-7-16(22-12)9-14(10-19)18-20-17(11-23-18)13-4-3-5-15(8-13)21-2/h3-9,11H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPYCUYWYQJKQJ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds for Comparison

(2Z)-3-(Furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (BB63300) Structure: Differs by lacking the 5-methyl group on the furan ring. Reported molecular weight: 308.35 g/mol .

(2Z)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile

  • Structure : Substitutes 3-methoxyphenyl with 4-chlorophenyl and replaces 5-methylfuran with a nitrobenzene group.
  • Impact : The electron-withdrawing nitro and chloro groups enhance electrophilicity, reflected in a predicted pKa of -0.72, significantly more acidic than methoxy-substituted analogs. Density: 1.427 g/cm³; boiling point: 581.5°C .

(2Z)-3-(5-Bromofuran-2-yl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (BA77901)

  • Structure : Features bromine on furan and fluorine on the phenyl ring.
  • Impact : Halogen atoms increase molecular weight (375.21 g/mol) and polarizability, influencing solubility and intermolecular halogen bonding .

Table 1: Comparative Data of Selected Compounds

Compound Name Molecular Formula Yield (%) Melting Point (°C) Key Substituents
Target Compound C₁₇H₁₃N₃O₂S N/A N/A 5-Methylfuran, 3-methoxyphenyl
BB63300 C₁₇H₁₂N₂O₂S N/A N/A Furan-2-yl, 3-methoxyphenyl
BA77901 C₁₆H₈BrFN₂OS N/A N/A 5-Bromofuran, 4-fluorophenyl
Compound 7 () C₂₀H₁₅N₅O₂S 91 210–212 Thiazolo-pyridine core
  • Synthetic Insights: The target compound’s synthesis likely parallels methods used for BB63300 (e.g., Knoevenagel condensation or cyclization reactions). High-yield analogs, such as compound 7 (91% yield), suggest that electron-donating groups (e.g., methylfuran) improve reaction efficiency .

Structural and Crystallographic Analysis

  • Conformational Stability: The Z-configuration of the acrylonitrile group is critical for planarity, as seen in related compounds like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile, where planarity enhances π-π interactions .
  • Packing Behavior : Derivatives with methyl or methoxy substituents (e.g., 5-methylfuran) exhibit tighter molecular packing due to reduced steric bulk compared to halogenated analogs .
  • Software Tools : Structural validation often employs SHELXL for refinement and WinGX/ORTEP for visualization, ensuring accurate determination of Z/E configurations and hydrogen-bonding patterns .

Electronic and Photophysical Properties

  • Frontier Molecular Orbitals : The nitrile and thiazole groups lower LUMO energy, enhancing electron affinity. Methoxy and methylfuran substituents raise HOMO energy, reducing bandgap (cf. 2.8–3.2 eV in similar triazolo-pyridines) .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize charge-transfer states in analogs like (2Z)-3-(9-ethylcarbazol-3-yl)-2-(pyridin-2-yl)prop-2-enenitrile, suggesting tunable optoelectronic properties for the target compound .

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